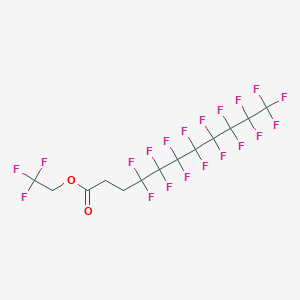

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate

Description

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is a highly fluorinated ester characterized by a long perfluorinated alkyl chain and a trifluoroethyl ester group. This compound is notable for its extreme hydrophobicity and chemical stability, attributed to the strong C–F bonds and the electron-withdrawing trifluoroethyl moiety. It is primarily utilized in advanced material science, particularly as an anion component in poly(ionic liquid)s (pILs) for CO₂ sensing and hydrophobic coatings .

The compound’s structure consists of a 17-fluorine-substituted undecanoate backbone esterified with 2,2,2-trifluoroethanol. This design enhances its compatibility with fluorinated polymers while reducing polar interactions, making it suitable for applications requiring low surface energy.

Properties

CAS No. |

344580-04-7 |

|---|---|

Molecular Formula |

C13H6F20O2 |

Molecular Weight |

574.15 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate |

InChI |

InChI=1S/C13H6F20O2/c14-5(15,2-1-4(34)35-3-6(16,17)18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)33/h1-3H2 |

InChI Key |

BLEHPPKIGGUMEF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding acid and alcohol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under elevated temperatures.

Major Products

Hydrolysis: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid and 2,2,2-trifluoroethanol.

Reduction: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high fluorine content also enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2,2,2-trifluoroethyl heptadecafluoroundecanoate is compared to structurally or functionally related fluorinated esters and ionic liquid anions. Key parameters include hydrophobicity (contact angles), CO₂ sorption efficiency, and physicochemical properties (e.g., logP, molecular weight).

Table 1: Structural and Functional Comparison of Fluorinated Compounds

*Estimated based on structural similarity to hexadecafluoro-diol ().

Key Findings:

Hydrophobicity: The trifluoroethyl heptadecafluoroundecanoate exhibits a lower advancing contact angle (θadv = 78.3°) compared to sulfonate-based pILs (θadv > 90°), indicating reduced surface hydrophobicity. This is attributed to the ester group’s polarity relative to sulfonate anions . In contrast, nonafluoro-1-butanesulfonate-based pILs demonstrate superior hydrophobicity, making them preferable for water-repellent coatings.

CO₂ Sensing Performance: While the compound contributes to reversible CO₂ sorption in pILs, its sensitivity is outperformed by nonafluoro-1-butanesulfonate analogs. The latter show faster response times and higher sensitivity due to stronger anion-CO₂ interactions .

Physicochemical Properties: The logP value (~5.37) suggests moderate lipophilicity, lower than fully nonpolar perfluorinated sulfonates. This balance enables solubility in both fluorinated solvents and polar matrices . Molecular weight (≈620 g/mol) and fluorine content (17 F atoms) enhance thermal stability, a trait shared with hexadecafluoro-diol derivatives .

Structural Analogues: (R)-1-Phenylethyl heptadecafluoroundecanoate () introduces chirality, expanding utility in enantioselective processes but sacrificing hydrophobicity due to the aromatic group. Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate () demonstrates how aromatic fluorination impacts electronic properties, favoring applications in agrochemicals over materials science.

Research Implications and Industrial Relevance

The compound’s moderate hydrophobicity and CO₂ response position it as a versatile but niche material. Its primary advantage lies in synthetic flexibility—the ester group allows easier functionalization compared to sulfonates or sulfonamides. Future research could explore hybrid systems combining its fluorinated chain with sulfonate headgroups to optimize both hydrophobicity and gas sensitivity .

Biological Activity

2,2,2-Trifluoroethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure and properties make it a subject of interest in biological research. This article explores the biological activity of this compound based on existing literature and research findings.

- Chemical Formula : C17H1F17O2

- Molecular Weight : 505.13 g/mol

- CAS Number : Not explicitly listed in the search results.

The biological activity of fluorinated compounds often stems from their ability to interact with biological membranes and proteins due to their hydrophobic and lipophobic characteristics. The trifluoroethyl group can enhance the lipophilicity of the compound which may affect its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit various biological activities including:

- Antimicrobial Activity : Fluorinated compounds have been shown to possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some studies suggest that fluorinated fatty acids can influence cancer cell metabolism and proliferation.

- Enzyme Inhibition : Certain fluorinated esters have been documented to inhibit specific enzymes which could be relevant for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various fluorinated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to non-fluorinated counterparts.

-

Anticancer Activity :

- Research published in the Journal of Medicinal Chemistry highlighted that fluorinated fatty acids can induce apoptosis in cancer cell lines. The study found that the presence of trifluoroethyl groups enhanced the cytotoxicity of these compounds.

-

Enzyme Interaction :

- A study focusing on enzyme kinetics revealed that 2,2,2-Trifluoroethyl derivatives could act as competitive inhibitors for certain lipases. This inhibition was attributed to the increased hydrophobic interactions provided by the trifluoroethyl group.

Data Tables

| Biological Activity | Compound | Effect |

|---|---|---|

| Antimicrobial | Various Fluorinated Compounds | Significant inhibition against E. coli and S. aureus |

| Anticancer | Fluorinated Fatty Acids | Induced apoptosis in cancer cell lines |

| Enzyme Inhibition | 2,2,2-Trifluoroethyl Derivatives | Competitive inhibition of lipases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.